molecular formula C9H17NO B1427942 3-Cyclobutoxypiperidine CAS No. 1250347-74-0

3-Cyclobutoxypiperidine

Cat. No. B1427942
CAS RN: 1250347-74-0
M. Wt: 155.24 g/mol
InChI Key: RRFVKQKMIXFRNL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-Cyclobutoxypiperidine involves intra- and intermolecular reactions . It is also used in the synthesis of various piperidine derivatives, including substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a six-membered ring containing one nitrogen atom and five carbon atoms . The InChI code for this compound hydrochloride is 1S/C9H17NO.ClH/c1-3-8(4-1)11-9-5-2-6-10-7-9;/h8-10H,1-7H2;1H .


Physical And Chemical Properties Analysis

This compound is a white crystalline solid. It has a molecular weight of 191.7 and is typically stored at room temperature . It is a powder in its physical form .

Scientific Research Applications

Scaffold in Natural Product Synthesis

3-Cyclobutoxypiperidine, a closely related compound to 3-hydroxypiperidine, is an important scaffold in the synthesis of various natural products. The 3-hydroxypiperidine moiety, a key element in bioactive compounds, is extensively studied for its applications in synthesizing natural products containing this scaffold (Wijdeven, Willemsen, & Rutjes, 2010).

Role in Drug Design and Discovery

  • Inhibitor for Cholesterol 24-Hydroxylase (CH24H) : this compound derivatives have been identified as potent and selective inhibitors for CH24H. These inhibitors play a role in the homeostasis of brain cholesterol, with one such compound, Soticlestat (TAK-935), currently under clinical investigation for the treatment of epilepsy syndromes (Koike et al., 2021).

Novel Compounds and Drug Development

  • CycloSal-BVDUMP Pronucleotides : Research on novel cycloSal-BVDUMP triesters, which includes structures related to this compound, has shown promising anti-EBV activity. These compounds are potential candidates for further development in antiviral drug research (Meier, Lomp, Meerbach, & Wutzler, 2002).

Molecular Interactions and Metabolism Studies

  • Cytochrome P450s and Drug Metabolism : The molecular interactions and metabolism of 4-aminopiperidine drugs, a group related to this compound, by cytochrome P450s, particularly CYP3A4, have been extensively studied. These insights are crucial for drug design and optimization (Sun & Scott, 2011).

PET Imaging Ligands

  • Histamine H3 Receptors Imaging : A novel PET ligand, [11C]TASP457, which includes the this compound structure, has been developed for imaging histamine H3 receptors in the brain. This ligand has shown potential in clinical applications for assessing brain receptors (Hanyu et al., 2016).

Constraints in Molecular Design

  • 3-Cyclobutoxy as a Novel Constraint : The 3-cyclobutoxy motif in histamine H3 receptor ligands has emerged as a versatile and effective constraint for molecular design, providing significant increases in receptor affinity (Wijtmans et al., 2010).

Safety and Hazards

The safety information for 3-Cyclobutoxypiperidine indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

Relevant Papers Several papers have been published on the synthesis, properties, and applications of piperidine derivatives . These papers provide valuable information on the synthesis of this compound and its derivatives, their molecular structure, chemical reactions, mechanism of action, physical and chemical properties, safety and hazards, and potential future directions.

properties

IUPAC Name

3-cyclobutyloxypiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO/c1-3-8(4-1)11-9-5-2-6-10-7-9/h8-10H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRFVKQKMIXFRNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)OC2CCCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Cyclobutoxypiperidine
Reactant of Route 2
3-Cyclobutoxypiperidine
Reactant of Route 3
3-Cyclobutoxypiperidine
Reactant of Route 4
Reactant of Route 4
3-Cyclobutoxypiperidine
Reactant of Route 5
3-Cyclobutoxypiperidine
Reactant of Route 6
3-Cyclobutoxypiperidine

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